2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a sulfanyl (-S-) bridge connecting the benzimidazole moiety to the acetamide group, which is further substituted with a 4-phenoxyphenyl ring. This structural configuration confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The benzimidazole core is known for its heterocyclic aromaticity and ability to interact with biological targets, while the sulfanyl group enhances reactivity for nucleophilic substitutions or redox interactions . The 4-phenoxyphenyl substituent introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(14-27-21-23-18-8-4-5-9-19(18)24-21)22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXLLPBNHKSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents under acidic or basic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol or sulfide source to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the benzimidazole-thioether intermediate with 4-phenoxyphenylacetyl chloride or a similar reagent to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The sulfanyl group may enhance binding affinity or specificity through interactions with target proteins or other biomolecules.
Comparison with Similar Compounds
Key Observations:
- Phenoxy vs. Butoxy: The phenoxy group in the target compound may enhance binding to aromatic residues in enzymes (e.g., tyrosine kinases) compared to the aliphatic butoxy group, which prioritizes membrane permeability .
- Electron-Donating vs. Withdrawing Groups : Bromo substituents reduce electron density, favoring interactions with nucleophilic targets, while sulfamoyl groups improve solubility and hydrogen-bonding capacity .
Notable Findings:
- The target compound’s phenoxy group may synergize with the benzimidazole core to inhibit tubulin polymerization, a mechanism observed in structurally related anticancer agents .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide is part of a class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial, anticancer, and anthelmintic research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.
Chemical Structure and Properties
The chemical formula for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide is . The structure consists of a benzimidazole core linked to a phenoxy group and an acetamide moiety, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that benzimidazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that compounds containing the benzimidazole ring possess significant antibacterial and antifungal properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including resistant strains.
- Anticancer Activity : Compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide have been evaluated for their anticancer properties. A study highlighted that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
- Anthelmintic Activity : The compound has also been assessed for its anthelmintic properties. Research indicates that certain benzimidazole derivatives effectively paralyze and kill helminths, outperforming traditional anthelmintics like albendazole in some cases.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results indicated that compounds with a sulfenamide group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this functional group.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide | Staphylococcus aureus | 15 µg/mL |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide | Escherichia coli | 20 µg/mL |
Anticancer Mechanisms
In vitro studies on cancer cell lines (e.g., MDA-MB-468 for breast cancer) revealed that benzimidazole derivatives induce apoptosis through mitochondrial pathways. The activation of caspases and the release of cytochrome c were observed, indicating a clear apoptotic pathway.
Anthelmintic Evaluation
The efficacy of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide was tested using Indian adult earthworms (Pheretima posthuma). The results showed that this compound not only paralyzed the worms but also led to significant mortality rates compared to standard treatments.
Case Studies
- Case Study on Antibacterial Properties : A clinical study investigated the effectiveness of benzimidazole derivatives against multi-drug resistant strains of E. coli. The results demonstrated a remarkable reduction in bacterial load in treated subjects.
- Case Study on Cancer Treatment : In a preclinical trial involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
